(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol
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Description
Scientific Research Applications
Catalytic Applications
A study by Ghorbanloo and Alamooti (2017) explored the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its use as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulated catalyst showed high catalytic activity, improved stability, recycling ability, and operational flexibility, making it superior to homogeneous catalysts for these reactions (Ghorbanloo & Alamooti, 2017).
Molecular Aggregation Studies
Matwijczuk et al. (2016) investigated the solvent effects on molecular aggregation in derivatives similar to the compound . Their findings shed light on how solvent concentration and type influence the fluorescence emission spectra, indicating the role of molecular aggregation processes in these compounds. This research contributes to understanding the optical properties of thiazolyl derivatives in different environments (Matwijczuk et al., 2016).
Chemical Synthesis Enhancements
Sarki et al. (2021) reported a clean and cost-competitive method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines. Their work highlights the versatility of methanol in facilitating the synthesis of N-methylated products and pharmaceutical agents, showcasing the potential of methanol in organic synthesis and drug discovery (Sarki et al., 2021).
Methanol as a C1 Source in Organic Synthesis
Natte et al. (2017) summarized the use of methanol as a C1 source for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, emphasizing its role in the synthesis of methylated products found in many natural products and chemicals. This review provides insights into methanol's utility in methylation, methoxylation, and other reactions, highlighting its importance in organic synthesis and drug discovery (Natte et al., 2017).
Properties
IUPAC Name |
(4-methoxy-5-methyl-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4-6(9-2)7-5(3-8)10-4/h8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZBPPLRJKNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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